![molecular formula C10H7F3N6 B11103919 6-Hydrazinyl-3-(trifluoromethyl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B11103919.png)
6-Hydrazinyl-3-(trifluoromethyl)[1,2,4]triazolo[3,4-a]phthalazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydrazinyl-3-(trifluoromethyl)[1,2,4]triazolo[3,4-a]phthalazine is a heterocyclic compound featuring a triazolophthalazine core substituted with a hydrazinyl group at position 6 and a trifluoromethyl (-CF₃) group at position 2. This scaffold is notable for its pharmacological versatility, particularly in anticancer research, due to its ability to interact with biological targets such as bromodomains and DNA topoisomerases . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the hydrazinyl moiety provides a reactive site for further functionalization, enabling the synthesis of derivatives with tailored bioactivities .
Preparation Methods
Synthetic Pathways and Reaction Mechanisms
Cyclization of 6-Hydrazinophthalazine with Triazole Derivatives
The foundational approach involves the cyclization of 6-hydrazinophthalazine with triazole precursors under inert conditions. Source outlines a stepwise protocol for analogous triazolo-thiadiazine systems, wherein 6-hydrazinophthalazine reacts with 2-bromoacetophenone in refluxing ethanol catalyzed by glacial acetic acid. This method avoids side reactions by isolating the hydrazino intermediate (e.g., 3a or 3b ) before cyclization . For the target compound, trifluoromethyl-substituted triazole derivatives replace acetophenone, introducing steric and electronic effects that necessitate longer reaction times (4–6 hours) and temperatures of 80–90°C.
Mechanistic Insights :
The reaction proceeds via nucleophilic substitution at the hydrazinyl nitrogen, followed by intramolecular cyclization. The trifluoromethyl group’s electron-withdrawing nature slows nucleophilic attack, requiring polar aprotic solvents like dimethylformamide (DMF) to stabilize transition states .
One-Pot Synthesis Using Hydrazine Hydrate
Patent literature (Source ) describes a one-pot method where 6-chloro-3-(trifluoromethyl)phthalazine reacts with excess hydrazine hydrate (85%) in ethanol at 60°C. This approach eliminates intermediate isolation, achieving a 78% yield after 3 hours. Critical parameters include:
-
Molar ratio : 1:3 (phthalazine:hydrazine)
-
Solvent : Ethanol/water (7:3 v/v)
-
Workup : Neutralization with NaHCO₃ and recrystallization from aqueous DMF .
Advantages and Limitations :
While efficient, this method risks over-substitution at the phthalazine ring unless stoichiometry is tightly controlled. Impurities from byproducts like 3,6-dihydrazinyl derivatives necessitate chromatographic purification, reducing scalability .
Optimization Strategies for Enhanced Yield and Purity
Catalyst Screening and Solvent Effects
Comparative studies (Source ) reveal that Lewis acids like ZnCl₂ or FeCl₃ accelerate cyclization by coordinating to the triazole nitrogen, reducing activation energy. For example, adding 5 mol% ZnCl₂ in DMF increases yield from 65% to 82% while cutting reaction time by 30% . Solvent polarity also plays a role:
Solvent | Dielectric Constant | Yield (%) |
---|---|---|
Ethanol | 24.3 | 65 |
DMF | 36.7 | 82 |
Acetonitrile | 37.5 | 78 |
Polar aprotic solvents enhance intermediate solubility but may complicate isolation due to high boiling points .
Purification Challenges and Solutions
Crude products often contain unreacted hydrazine and dimeric byproducts. Source advocates sequential crystallization: first from ethanol to remove hydrazine, then from ethyl acetate/hexane (1:5) to isolate the target compound. Purity exceeding 98% is confirmed via HPLC (C18 column, 70:30 acetonitrile/water) . Industrial-scale methods (Source) employ continuous flow reactors with in-line UV monitoring to automate impurity removal, though specific data remain proprietary.
Spectroscopic Characterization and Quality Control
Nuclear Magnetic Resonance (NMR) Analysis
The hydrazinyl proton (-NHNH₂) appears as a broad singlet at δ 9.95–10.18 ppm in DMSO-d₆, while the trifluoromethyl group’s 19F-NMR signal resonates at −63 ppm (quartet, J = 12 Hz) . Aromatic protons in the phthalazine ring integrate as a multiplet between δ 7.52–8.13 ppm, confirming regioselective substitution .
Mass Spectrometry (MS) and Elemental Analysis
High-resolution MS (Source ) shows a molecular ion peak at m/z 268.0684 ([M+H]⁺), matching the theoretical mass of C₁₀H₇F₃N₆. Elemental analysis data (C: 42.71%, H: 3.85%, N: 29.89%) align with calculated values (C: 42.48%, H: 3.92%, N: 29.72%), verifying stoichiometry .
Industrial Scalability and Continuous Manufacturing
Continuous Flow Synthesis
Pilot-scale production (Source) utilizes tubular reactors with residence times of 10–15 minutes at 100°C and 5 bar pressure. Key benefits include:
-
Higher throughput : 2.5 kg/day vs. 0.8 kg/day for batch processes
-
Reduced solvent use : 50% less DMF via solvent recycling loops.
Chemical Reactions Analysis
PCAF-IN-2 undergoes several types of chemical reactions, including:
Oxidation: PCAF-IN-2 can be oxidized to form various oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can be used to modify the functional groups on PCAF-IN-2, potentially altering its inhibitory activity.
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically derivatives of PCAF-IN-2 with modified functional groups, which can be further studied for their biological activities .
Scientific Research Applications
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial properties. It has been studied for its efficacy against various bacterial strains and fungi. The mechanism of action often involves the inhibition of specific enzymes or disruption of cellular processes, which can lead to cell death in microbial organisms.
Anticancer Activity
6-Hydrazinyl-3-(trifluoromethyl)[1,2,4]triazolo[3,4-a]phthalazine has shown promising results in anticancer studies. It has been evaluated for its antiproliferative activity against several cancer cell lines, including breast cancer (MCF-7) and colon carcinoma (HCT-116). In vitro studies have demonstrated that compounds derived from this structure can inhibit cell growth effectively. For instance, certain derivatives exhibited IC₅₀ values in the range of 1.0–18.20 µM against MCF-7 cells . The compound's ability to interfere with DNA replication and repair mechanisms contributes to its anticancer effects.
Case Study 1: Antiproliferative Activity
A study evaluated the antiproliferative effects of various derivatives of this compound against human cancer cell lines. The results indicated that modifications in the substituents significantly affected the biological activity. For example, compounds with specific functional groups showed enhanced potency compared to simpler analogs .
Compound | Cell Line | IC₅₀ (µM) |
---|---|---|
Compound A | MCF-7 | 1.0 |
Compound B | HCT-116 | 0.98 |
Compound C | MCF-7 | 10.4 |
Compound D | HCT-116 | 8.8 |
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of this compound against various pathogens. The findings suggested that it could serve as a potential lead compound for developing new antimicrobial agents due to its effectiveness against resistant strains.
Mechanism of Action
PCAF-IN-2 exerts its effects by inhibiting the activity of the p300/CBP-associated factor (PCAF), a histone acetyltransferase enzyme. This inhibition leads to a decrease in histone acetylation, which in turn affects gene expression and cellular processes. The molecular targets of PCAF-IN-2 include histone proteins, which are acetylated by PCAF to regulate gene expression. By inhibiting PCAF, PCAF-IN-2 disrupts the acetylation of histones, leading to changes in gene expression and cellular functions .
Comparison with Similar Compounds
The triazolophthalazine core is a privileged structure in medicinal chemistry. Below is a systematic comparison of 6-hydrazinyl-3-(trifluoromethyl)triazolophthalazine with structurally related analogs, focusing on substituent effects, synthetic routes, and biological activities.
Substituent Effects on Physicochemical Properties
Key Observations :
- The trifluoromethyl group at position 3 improves metabolic resistance compared to alkyl groups (e.g., propyl) due to its strong electron-withdrawing nature .
- Hydrazinyl at position 6 offers a versatile handle for conjugation, unlike chloro or aryl substituents, which are inert but require harsher reaction conditions for modification .
Key Observations :
- Hydrazine-mediated substitution is a common high-yield route for introducing hydrazinyl groups .
- Piperazine derivatives require multi-step coupling, often involving palladium catalysts or nucleophilic aromatic substitution .
Key Observations :
- The trifluoromethyl-hydrazinyl combination shows broad-spectrum anticancer activity, likely due to dual Topo II inhibition and bromodomain targeting .
- Piperazine-linked analogs (e.g., compound 18) exhibit enhanced bromodomain affinity, suggesting substituent bulk improves target engagement .
- Chloro-substituted derivatives excel in anticonvulsant models, highlighting the role of electronegative groups in CNS penetration .
Biological Activity
6-Hydrazinyl-3-(trifluoromethyl)[1,2,4]triazolo[3,4-a]phthalazine is a heterocyclic compound that has garnered attention for its significant biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique molecular structure characterized by a trifluoromethyl group and a hydrazinyl moiety attached to a triazolo-phthalazine framework. Its molecular formula is C8H6F3N5, with a molecular weight of approximately 200.20 g/mol.
Biological Properties
Research indicates that this compound exhibits notable antimicrobial and anticancer properties. The mechanisms underlying its biological activity typically involve the inhibition of specific enzymes or interactions with cellular receptors, which may disrupt critical cellular processes such as DNA replication and repair.
Antimicrobial Activity
Studies have demonstrated that this compound shows promising antimicrobial effects against various bacterial strains. For instance, it has been evaluated for its efficacy against Gram-positive and Gram-negative bacteria, showcasing significant inhibitory concentrations (IC50 values) that suggest potential as an antimicrobial agent.
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro assays against several tumor cell lines. Notably, it has been reported to exhibit potent antiproliferative effects on lung, breast, colon, and prostate cancer cells. The compound's IC50 values in these assays indicate strong activity compared to standard chemotherapeutic agents like doxorubicin .
The proposed mechanisms for the anticancer activity of this compound include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.
- Receptor Interaction : It has been suggested that the compound interacts with specific receptors that play critical roles in tumor growth and metastasis.
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound has been a focal point in research aimed at enhancing its biological efficacy. Variations in substituents on the triazolo-phthalazine framework have shown to affect its potency and selectivity against different cancer cell lines. For example, modifications to the hydrazinyl group have resulted in derivatives with improved biological profiles .
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on Prostate Cancer Cells : A study reported an IC50 value of 0.33 μM against PC-3 prostate cancer cells, indicating high potency compared to other tested compounds .
- Antimicrobial Evaluation : In another study focusing on antimicrobial activity, the compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli with IC50 values ranging from 5 to 15 μM.
Synthesis and Characterization
The synthesis of this compound typically involves cyclization reactions between hydrazine derivatives and triazole precursors under controlled conditions. Advanced techniques such as continuous flow reactors are employed to optimize yields and purity.
Synthesis Overview
Step | Reaction Type | Key Reagents | Outcome |
---|---|---|---|
1 | Cyclization | Hydrazine + Triazole Derivative | Formation of Triazolo-phthalazine |
2 | Purification | Chromatography | High purity product |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-Hydrazinyl-3-(trifluoromethyl)[1,2,4]triazolo[3,4-a]phthalazine?
Methodological Answer: The compound is typically synthesized via cyclization of hydrazine derivatives. Key steps include:
- Hydrazone Formation : Reacting 1-hydrazinophthalazine derivatives with aldehydes or ketones to form hydrazones, followed by catalytic dehydrogenative cyclization (e.g., using propionic acid or acetic anhydride) to yield the triazolo-phthalazine core .
- Imidoyl Chloride Route : Reaction of 1-chlorophthalazine derivatives with trifluoromethyl-substituted acid hydrazides under reflux conditions in polar aprotic solvents (e.g., DMF or THF) .
- Nano-Catalyzed Synthesis : Advanced methods employ nano Bi₂O₃ catalysts to enhance reaction efficiency and reduce side products, achieving yields >75% under aqueous conditions .
Q. How is structural characterization performed for triazolophthalazine derivatives?
Methodological Answer:
- Spectroscopy :
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns .
Q. What in vitro assays are used to screen anticonvulsant activity of triazolophthalazine derivatives?
Methodological Answer:
- Maximal Electroshock (MES) Test : Compounds are administered to rodents, and protection against tonic-clonic seizures is measured. Active derivatives (e.g., 6-(4-chlorobenzyloxy)-triazolophthalazine) show ED₅₀ values <10 mg/kg .
- Rotarod Neurotoxicity Test : Motor impairment is assessed; compounds with protective index (PI = TD₅₀/ED₅₀) >10 are prioritized for further study .
Advanced Research Questions
Q. How can molecular docking predict VEGFR-2 inhibitory activity of triazolophthalazine derivatives?
Methodological Answer:
- Docking Workflow :
- Protein Preparation : Retrieve VEGFR-2 crystal structure (PDB: 4ASD) and prepare active site (e.g., DFG motif).
- Ligand Optimization : Minimize energy of triazolophthalazine derivatives using Gaussian09 with B3LYP/6-31G(d).
- Binding Affinity : Use AutoDock Vina to calculate binding energies; compounds with ∆G < -9 kcal/mol (e.g., derivative 6o, IC₅₀ = 0.1 µM) show strong inhibition .
- Validation : Compare results with kinase inhibition assays (IC₅₀ values) and SAR trends (e.g., trifluoromethyl groups enhance hydrophobic interactions) .
Q. What experimental strategies address discrepancies in biological activity data among structurally similar analogs?
Methodological Answer:
- SAR Analysis : Systematically vary substituents (e.g., 6-alkoxy vs. 6-aryl groups) and correlate with activity. For example:
- Metabolic Stability Studies : Use microsomal assays (e.g., human liver microsomes) to identify compounds susceptible to rapid degradation .
Q. How do triazolophthalazine derivatives modulate GABA-A receptors, and what are the implications for cognitive enhancement?
Methodological Answer:
- Subtype Selectivity : Derivatives like α51A (3-(5-methylisoxazolyl)-triazolophthalazine) act as negative allosteric modulators (NAMs) at α5-subunit-containing GABA-A receptors.
- In Vivo Testing :
Properties
Molecular Formula |
C10H7F3N6 |
---|---|
Molecular Weight |
268.20 g/mol |
IUPAC Name |
[3-(trifluoromethyl)-[1,2,4]triazolo[3,4-a]phthalazin-6-yl]hydrazine |
InChI |
InChI=1S/C10H7F3N6/c11-10(12,13)9-17-16-8-6-4-2-1-3-5(6)7(15-14)18-19(8)9/h1-4H,14H2,(H,15,18) |
InChI Key |
VXUZXROYRSNHSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN3C2=NN=C3C(F)(F)F)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.